molecular formula C6HClF4O2S B3384939 Tetrafluorobenzenesulfonyl chloride CAS No. 591249-21-7

Tetrafluorobenzenesulfonyl chloride

Cat. No. B3384939
CAS RN: 591249-21-7
M. Wt: 248.58 g/mol
InChI Key: RLVBQZRXFSRXFL-UHFFFAOYSA-N
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Description

Tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6HClF4O2S . It is used in various chemical reactions due to its unique properties .


Molecular Structure Analysis

The molecular structure of Tetrafluorobenzenesulfonyl chloride is represented by the formula C6HClF4O2S . The InChI code for this compound is 1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H .


Physical And Chemical Properties Analysis

Tetrafluorobenzenesulfonyl chloride has a molecular weight of 248.58 g/mol . It is a liquid at ambient temperature . The compound has a topological polar surface area of 42.5 Ų .

Scientific Research Applications

Electrocatalytic Fluorination

Tetrafluorobenzenesulfonyl chloride plays a role in the electrochemical fluorination of organosulfur compounds. This process, conducted in an undivided cell under constant current conditions, allows the synthesis of fluorinated compounds, which are significant in various chemical industries. The use of polymer-supported iodobenzene and tetraethylammonium chloride in this context demonstrates the compound's versatility in electrochemical applications (Sawamura et al., 2010).

Reactions with Olefins and Ammonia

The compound reacts with olefins, ammonia, and other aromatic compounds, acting as a typical sulfenyl chloride. This reactivity has led to the synthesis of new compounds characterized through various spectroscopic methods, underlining its utility in creating novel chemical entities (Butler & Peach, 1987).

Chloride Binding in Organic-Water Mixtures

Tetrafluorobenzenesulfonyl chloride has been utilized in studies exploring the effective binding of chloride in solution. Its application in creating bowl-shaped receptors, which show remarkable affinity for chloride ions, highlights its potential in creating complex molecular structures for various applications (Amendola et al., 2016).

Activating Hydroxyl Groups for Covalent Attachment

This compound has been found effective in activating hydroxyl groups for the covalent attachment of biologicals to solid supports. Its electron-withdrawing properties aid in the formation of active sites for biological attachment, suggesting applications in bioconjugation and therapeutic contexts (Chang et al., 1992).

Perfluorophenylation of Aromatic Compounds

The reactions of tetrafluorobenzenesulfonyl chloride with benzene and thiophene derivatives, catalyzed by ruthenium complexes, demonstrate its role in perfluorophenylation. This reaction is vital for the synthesis of perfluorophenylated compounds, important in material science and pharmaceutical industries (Kamigata et al., 1998).

Mining the Chemical Space

Tetrafluorobenzenesulfonyl chloride's derivatives have been used as key intermediates in solid-phase synthesis. This application is crucial for the development of diverse chemical scaffolds, contributing to advancements in chemical synthesis and drug discovery (Fülöpová & Soural, 2015).

Electrochemical Applications

The compound's role in the study of electrochemical processes, such as in the doping and undoping of polypyrrole, showcases its utility in materials science and the development of conductive polymers (Pei & Inganaes, 1993).

Receptor for Electron-Deficient Neutral Guests

The synthesis of calix[4]pyrroles incorporating tetrafluorobenzenesulfonyl units for the binding of electron-deficient guests opens new avenues in supramolecular chemistry. This is particularly relevant in the development of sensors and molecular recognition systems (Nielsen et al., 2004).

Mechanism of Action

The mechanism of action of Tetrafluorobenzenesulfonyl chloride in chemical reactions is not explicitly mentioned in the available resources .

Safety and Hazards

Tetrafluorobenzenesulfonyl chloride is classified as corrosive . It poses hazards such as skin corrosion/irritation and serious eye damage/eye irritation . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O2S/c7-14(12,13)3-1-2(8)4(9)6(11)5(3)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVBQZRXFSRXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624819
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorobenzenesulfonyl chloride

CAS RN

591249-21-7
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrafluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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